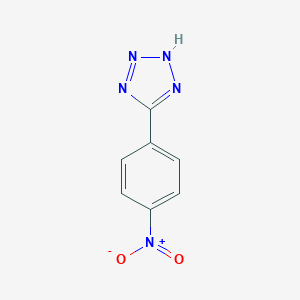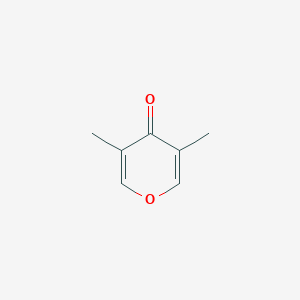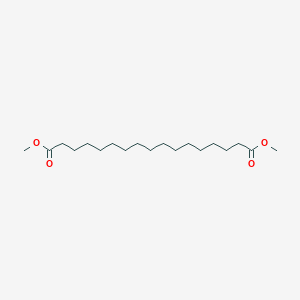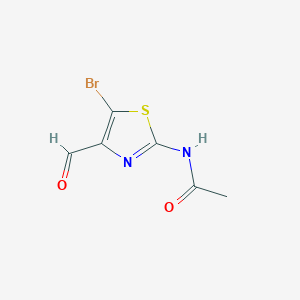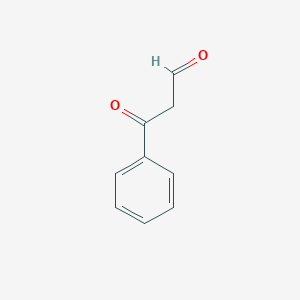![molecular formula C6H4O3 B102983 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 15254-69-0](/img/structure/B102983.png)
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione
描述
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione is a bicyclic organic compound with a molecular formula of C7H6O3. It is commonly known as maleic anhydride, a white solid with a pungent odor. Maleic anhydride is widely used in the chemical industry for the production of various chemicals and materials, such as resins, plastics, and agricultural chemicals.1.0]hept-3-ene-2,5-dione.
作用机制
Maleic anhydride reacts with various nucleophiles, such as alcohols, amines, and thiols, to form maleic acid derivatives, which can further react with other nucleophiles to form various compounds. Maleic anhydride can also undergo Diels-Alder reaction with dienes to form cycloadducts, which are widely used in the synthesis of various organic compounds.
生化和生理效应
Maleic anhydride is a highly reactive compound and can cause irritation to the skin, eyes, and respiratory system. It can also cause sensitization and allergic reactions in some individuals. However, there is limited information on the biochemical and physiological effects of maleic anhydride in vivo.
实验室实验的优点和局限性
Maleic anhydride is a widely used chemical in the laboratory due to its high reactivity and versatility. It can be used in various reactions, such as esterification, amidation, and Diels-Alder reaction, to form various compounds. However, maleic anhydride is also a highly toxic and hazardous chemical, and its use should be strictly controlled and monitored.
未来方向
There are many potential future directions for the research and development of maleic anhydride. One of the main areas of research is in the production of maleic anhydride-based polymers with improved properties, such as higher thermal stability, better mechanical properties, and increased biodegradability. Another area of research is in the development of maleic anhydride-based drug candidates with improved pharmacological properties, such as higher efficacy, better selectivity, and lower toxicity. Additionally, the use of maleic anhydride in renewable energy applications, such as the production of biofuels and bioplastics, is also an area of growing interest.
合成方法
The synthesis of maleic anhydride can be achieved through the oxidation of benzene or n-butane with air in the presence of a catalyst, such as vanadium pentoxide or iron(III) oxide. The reaction takes place at high temperature and pressure, and the yield of maleic anhydride is around 50-60%.
科学研究应用
Maleic anhydride has been widely used in scientific research for various purposes. One of the main applications is in the production of maleic anhydride-modified polymers, such as maleic anhydride-styrene copolymers, maleic anhydride-polyethylene copolymers, and maleic anhydride-g-polypropylene. These modified polymers have improved properties, such as better adhesion, thermal stability, and chemical resistance, and are used in a wide range of applications, such as coatings, adhesives, and composites.
Another important application of maleic anhydride is in the synthesis of maleimide derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, and dyes. Maleimide derivatives have a wide range of biological activities, such as anticancer, antifungal, and antiviral activities, and are used as drug candidates in various clinical trials.
属性
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUCGJMSQRPJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2C(C1=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934534 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
CAS RN |
15254-69-0 | |
| Record name | 2,3-Epoxy-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



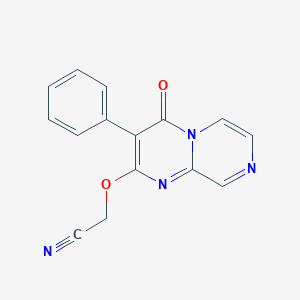
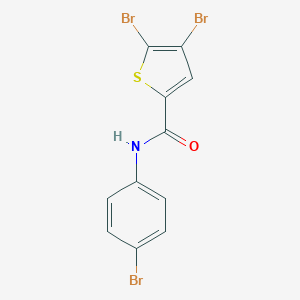
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
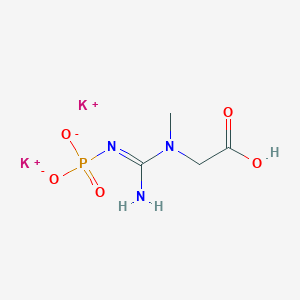

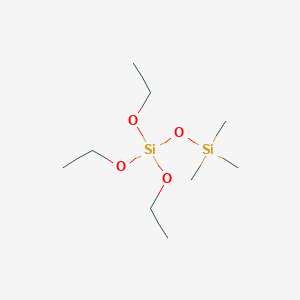
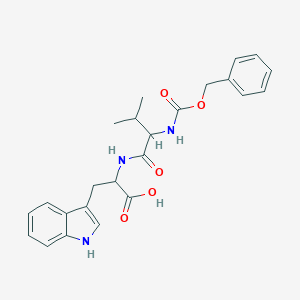
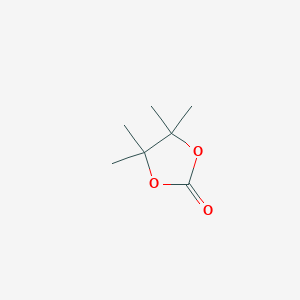
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
